molecular formula C19H17N5OS2 B2892367 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034477-43-3

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2892367
CAS No.: 2034477-43-3
M. Wt: 395.5
InChI Key: SHTVRZSGROUCFF-UHFFFAOYSA-N
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Description

“N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a complex organic compound. Thiophene-based analogs, such as this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .

Scientific Research Applications

Heterocyclic Synthesis

Research has explored the synthesis of various heterocyclic compounds, including thiadiazoles, pyrazoles, and other nitrogen-containing heterocycles, highlighting the chemical versatility and reactivity of compounds related to the target molecule. These synthetic pathways are crucial for developing novel compounds with potential biological activities. For example, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis demonstrates the potential for creating diverse heterocyclic derivatives from similar complex molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Carbonic Anhydrase Inhibition

Another significant area of application is in the development of carbonic anhydrase inhibitors. These inhibitors are crucial in treating various conditions, including glaucoma, epilepsy, and altitude sickness. The synthesis and characterization of metal complexes of heterocyclic sulfonamide, as demonstrated by Büyükkıdan et al. (2013), indicate the role of similar complex molecules in inhibiting carbonic anhydrase, showcasing their therapeutic potential (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Antibacterial and Antitumor Agents

Compounds with structures akin to N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been investigated for their antibacterial and antitumor properties. For instance, Palkar et al. (2017) on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents, show how structural modifications can lead to promising antibacterial activity (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017). Similarly, the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives, as explored by Mert et al. (2014), highlight the potential of these compounds as antitumor agents, emphasizing the importance of synthetic chemistry in developing new therapeutic agents (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Future Directions

Thiophene-based compounds have shown promise in a variety of applications, from medicinal chemistry to material science . Future research could focus on exploring the biological activities of this compound and similar derivatives, as well as optimizing their synthesis methods.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c25-19(13-3-4-15-17(9-13)23-27-22-15)20-6-7-24-18(12-1-2-12)10-16(21-24)14-5-8-26-11-14/h3-5,8-12H,1-2,6-7H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTVRZSGROUCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC4=NSN=C4C=C3)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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